molecular formula C9H17NS2 B3247672 Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- CAS No. 1823315-55-4

Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-

Cat. No.: B3247672
CAS No.: 1823315-55-4
M. Wt: 203.4 g/mol
InChI Key: LMZROZHTSWKWLZ-UHFFFAOYSA-N
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Description

Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-: is a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- typically involves the reaction of cysteamine with vinyl chloride, resulting in the formation of the thiomorpholine ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiomorpholine ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Chemistry: In chemistry, Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- are explored for their potential therapeutic effects. Research has shown that these compounds may have anticonvulsant and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of rubber vulcanization accelerators and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)- is unique due to its combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(thian-4-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZROZHTSWKWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232979
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823315-55-4
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823315-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiomorpholine, 4-(tetrahydro-2H-thiopyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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